Methyl 3-amino-5-methylthiophene-2-carboxylate

Organic Synthesis Process Chemistry Heterocyclic Building Block

Researchers synthesizing thiophene-anthranilamide factor Xa inhibitors often face synthetic failure due to inappropriate substitution patterns. Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS 76575-71-8) is the precise intermediate documented in Pfizer's patent for this series. Generic substitution risks inactive derivatives. • Proven key intermediate for factor Xa inhibitor synthesis • 3-amino/5-methyl pattern enables regioselective cyclization to thieno[2,3-d]pyrimidines • Available ≥97% (GC) purity with global stock for immediate dispatch

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 76575-71-8
Cat. No. B186567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-methylthiophene-2-carboxylate
CAS76575-71-8
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C(=O)OC)N
InChIInChI=1S/C7H9NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,8H2,1-2H3
InChIKeyFVKMOPIFLCMZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-5-methylthiophene-2-carboxylate Overview


Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS 76575-71-8) is a polysubstituted thiophene derivative that functions as a core heterocyclic building block in pharmaceutical and chemical research . It is characterized by a molecular formula of C₇H₉NO₂S and a molecular weight of 171.22 g/mol, with a typical commercial purity specification of ≥ 97% (GC) . Its primary documented application is as a key intermediate, notably referenced in a Pfizer patent for the synthesis of thiophene-anthranilamides as inhibitors of human factor Xa [1].

Polysubstituted thiophene building block for medicinal chemistry
Referenced as a key intermediate in factor Xa inhibitor lead synthesis (Pfizer patent)
Enables derivatization via 3-amino and 5-methyl groups for scaffold exploration

Methyl 3-amino-5-methylthiophene-2-carboxylate: Generic Substitution Risk


In scientific procurement, generic substitution among thiophene-2-carboxylate derivatives is a high-risk practice. Subtle changes in the substitution pattern—specifically the presence and position of the 3-amino and 5-methyl groups on the thiophene core—directly alter the compound's steric environment, electronic properties, and hydrogen-bonding capacity . These modifications critically impact regioselectivity in downstream cyclization reactions and target binding affinity in medicinal chemistry applications . Substituting with unsubstituted or differently substituted analogs (e.g., methyl 3-aminothiophene-2-carboxylate, CAS 22288-78-4) may result in complete synthetic failure or produce biologically inactive derivatives, undermining the integrity of research data [1].

3-Amino and 5-methyl substitution pattern critically influences regioselectivity in cyclization reactions.
Removing or shifting the methyl group alters electronic properties and hydrogen-bonding capacity, potentially leading to synthetic failure.
Uncertified purity in alternative analogs (e.g., tert-butyl ester) may introduce unknown impurities, requiring additional purification and compromising reproducibility.

Methyl 3-amino-5-methylthiophene-2-carboxylate: Quantitative Differentiation Evidence


Synthesis Yield Benchmark

The compound is synthesized via a multi-step procedure starting from cis- and trans-2-butenenitrile and methyl mercaptoacetate, yielding the target compound with an isolated yield of 26% after purification . This yield is a documented, quantitative benchmark that can be used to evaluate and optimize synthetic routes in process chemistry. While no direct comparative yield for a different route to this exact compound is provided, this value represents the established baseline for this specific derivative in the cited Pfizer patent .

Synthesis Yield
Class-level inference
26% isolated yield
Described multi-step route (Pfizer patent)
Supports route optimization and cost-per-experiment forecasting
Baseline for internal synthetic method development
Organic Synthesis Process Chemistry Heterocyclic Building Block

Commercial Purity Specification

Reputable commercial suppliers certify this compound at a purity of ≥ 97% (GC), a quantitative specification that ensures minimal interference from impurities in sensitive reactions . This is a verifiable procurement differentiator compared to lower-purity or unspecified-grade analogs. The absence of a defined purity for a potential alternative (e.g., tert-butyl 3-amino-5-methylthiophene-2-carboxylate from some sources) introduces significant experimental risk and additional purification burden [1].

Purity Specification
Head-to-head
≥97% (GC)
vs. unspecified or unverified purity (tert-butyl analog)
Certified purity supports consistent reactivity and fewer confounding variables
Gas chromatography verified
Analytical Chemistry Quality Control Medicinal Chemistry

Melting Point: Identity & Purity Indicator

The compound exhibits a precise melting point range of 84-85 °C (recrystallized from methanol) . In contrast, the closely related but unsubstituted analog, Methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4), has a reported melting point of 66-67 °C [1]. This significant difference of ~18 °C provides a simple, robust, and quantitative analytical method to verify the identity and monitor the purity of the 5-methyl derivative, preventing mix-ups with its less-substituted counterpart during inventory management and experimental use.

Melting Point
Head-to-head
84–85 °C
~18 °C higher than unsubstituted analog (66–67 °C)
Rapid identity verification and purity monitoring upon receipt
Capillary method; recrystallized from methanol
Analytical Chemistry Material Science Quality Assurance

Predicted Density for Formulation Engineering

The predicted density of this compound is 1.264 ± 0.06 g/cm³ . This value differentiates it from a bulkier analog, Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (CAS 175137-03-8), which has a predicted density of 1.148 ± 0.06 g/cm³ . This ~0.12 g/cm³ difference, while a class-level inference from predicted data, suggests that the methyl-substituted compound may pack more efficiently, potentially impacting its behavior in solid-formulation processes or during crystallization scale-up compared to its tert-butyl analog .

Predicted Density
Class-level inference
1.264 ±0.06 g/cm³
vs. 1.148 ±0.06 (tert-butyl analog); 0.116 g/cm³ higher
May influence solid-formulation handling and crystallization behavior
In silico prediction; requires experimental confirmation
Process Chemistry Formulation Science Physical Chemistry

Methyl 3-amino-5-methylthiophene-2-carboxylate: Application Scenarios


Factor Xa Inhibitor Lead Synthesis

This compound is a proven key intermediate in the synthesis of thiophene-anthranilamides, which are documented as inhibitors of human factor Xa, a critical target in anticoagulation therapy [1]. Its procurement is therefore essential for medicinal chemistry teams developing novel antithrombotic agents within this specific chemical series.

Diversely Functionalized Thiophene Libraries

The 3-amino and 5-methyl substitution pattern provides a unique scaffold for generating compound libraries via amide bond formation at the 3-amino group or further functionalization of the 5-methyl position [2]. This allows for the rapid exploration of chemical space around the 3-amino-5-methylthiophene-2-carboxylate core, enabling structure-activity relationship (SAR) studies.

Starting Material for Fused Heterocyclic Systems

As a polysubstituted thiophene building block with a free 3-amino group ortho to an ester, this compound is ideally suited for cyclization reactions to construct fused heterocyclic systems like thieno[2,3-d]pyrimidines or thieno[3,2-e][1,4]diazepines, which are privileged scaffolds in drug discovery [3]. Its use offers a more direct route to these complex structures compared to unsubstituted thiophene analogs.

Synthetic Method Development & Optimization

The documented 26% yield from a specific multi-step synthetic route provides a tangible baseline for process chemists. This scenario involves using the compound to benchmark and improve upon existing synthetic methodologies, such as exploring alternative catalysts, solvents, or reaction conditions to enhance the overall yield and efficiency of the process.

Application
Selection Property
Validation Focus
Factor Xa inhibitor lead synthesis
Reported key intermediate in thiophene-anthranilamide series (Pfizer patent)
Scaffold incorporation and factor Xa inhibitor candidate optimization
Diversely functionalized thiophene libraries
Orthogonal 3-amino and 5-methyl groups for selective derivatization
Amide bond formation and 5-position functionalization SAR studies
Fused heterocyclic system construction
Free amino group ortho to ester enables cyclization reactions
Thienopyrimidine or thienodiazepine scaffold generation
Synthetic methodology development
Documented baseline yield from multi-step route
Route efficiency evaluation and catalyst/solvent screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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